molecular formula C14H20N2O3 B11774800 Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate

Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate

Cat. No.: B11774800
M. Wt: 264.32 g/mol
InChI Key: PNFVWFZAELPKIB-UHFFFAOYSA-N
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Description

Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate is a synthetic organic compound featuring a morpholine ring substituted at the 3-position with a 1-aminoethyl group (-CH2CH2NH2) and a benzyl carboxylate ester at the 4-position. This structure combines the rigidity of the morpholine ring with the reactivity of the amino and ester functional groups, making it a candidate for pharmaceutical and chemical research.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl 3-(1-aminoethyl)morpholine-4-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-11(15)13-10-18-8-7-16(13)14(17)19-9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3

InChI Key

PNFVWFZAELPKIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1COCCN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Alkylation Strategies for Aminoethyl Group Introduction

Alkylation of preformed morpholine scaffolds is a common approach. For instance, tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate (a structural analog) is synthesized via alkylation of a morpholine enolate with 1-aminoethyl halides . Adapting this method, the benzyl ester variant can be prepared by:

  • Enolate Formation : Treating tert-butyl morpholine-4-carboxylate with a strong base (e.g., LDA) at low temperatures (−78°C) .

  • Alkylation : Introducing 1-aminoethyl bromide or iodide to the enolate, followed by quenching with ammonium chloride .

  • Ester Exchange : Replacing the tert-butyl group with a benzyl ester via acid-catalyzed transesterification (e.g., HCl in benzyl alcohol) .

Key Data :

StepConditionsYieldReference
Enolate alkylationLDA, THF, −78°C65%
TransesterificationHCl, benzyl alcohol, reflux85%

Reductive Amination of Ketone Intermediates

Reductive amination offers a streamlined route to introduce the aminoethyl moiety. This method avoids handling reactive alkyl halides:

  • Ketone Synthesis : Oxidize 3-(2-hydroxyethyl)morpholine-4-carboxylate to the corresponding ketone using TEMPO/NaClO under phase-transfer conditions .

  • Amination : React the ketone with ammonium acetate and sodium cyanoborohydride in methanol at 60°C .

  • Benzylation : Protect the carboxylate with benzyl chloride and K₂CO₃ in DMF .

Advantages :

  • Avoids harsh alkylation conditions.

  • Higher functional group tolerance .

Limitations :

  • Requires precise control of stoichiometry to prevent over-reduction .

Coupling Reactions with Preformed Fragments

Fragment coupling is effective for modular synthesis. For example:

  • Morpholine Core Preparation : Synthesize 3-carboxymorpholine via cyclization of 2-(2-chloroethoxy)acetic acid derivatives .

  • Aminoethyl Sidechain Attachment : Use EDC/HOBt-mediated coupling between the morpholine carboxylate and 1-aminoethylamine in dichloromethane .

  • Benzyl Ester Formation : Protect the carboxylic acid with benzyl bromide and DIEA in acetonitrile .

Optimization Insights :

  • Solvent Choice : Dichloromethane or THF improves coupling efficiency .

  • Catalyst Loading : 10 mol% HOBt minimizes racemization .

Hydrogenation of Nitro Precursors

Industrial-scale methods often prioritize safety and cost-effectiveness. A nitro-to-amine reduction strategy is notable:

  • Nitroethyl Morpholine Synthesis : React 3-(2-nitroethyl)morpholine-4-carboxylic acid with benzyl alcohol under Mitsunobu conditions .

  • Catalytic Hydrogenation : Reduce the nitro group using Pd/C (5 wt%) under 5 bar H₂ in ethanol at 80°C .

Performance Metrics :

  • Hydrogenation Yield : 90–95% .

  • Purity : >98% after recrystallization .

Comparative Analysis of Methods

MethodYieldScalabilityEnvironmental Impact
Alkylation60–70%ModerateLow (halogen waste)
Reductive Amination75–85%HighModerate
Fragment Coupling50–65%LowHigh (coupling agents)
Hydrogenation90–95%HighLow

Challenges and Optimization Strategies

  • Protective Group Management : Sequential protection/deprotection (e.g., tert-butyl to benzyl) requires acidic conditions, risking side reactions .

  • Purification : Chromatography is often needed due to polar intermediates; alternatives like crystallization in acetone/water mixtures improve efficiency .

  • Catalyst Recovery : Pd/C reuse in hydrogenation reduces costs .

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous hydrogenation setups enhance reaction control and throughput .

  • Enzyme-Catalyzed Amination : Lipases enable stereoselective amination under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: this compound alcohol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate is structurally related to several bioactive compounds, making it a candidate for drug development. Its morpholine and carboxylate functionalities are crucial for interactions with biological targets.

Key Applications:

  • Antiviral Activity: Research has indicated that morpholine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been studied for their ability to inhibit viral entry, particularly against filoviruses like Ebola and Marburg . This suggests potential therapeutic applications in treating viral infections.
  • Anticancer Potential: The compound's structure allows it to interact with enzymes involved in cancer cell proliferation. Studies have shown that morpholine derivatives can inhibit carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. This inhibition leads to apoptosis in cancer cells, indicating a pathway for developing anticancer agents .

Synthetic Applications

The synthesis of this compound involves various organic reactions that can be optimized for industrial applications. Its synthesis is often linked to the production of more complex molecules used in pharmaceuticals.

Synthesis Overview:

  • The compound can be synthesized through a series of reactions involving benzyl halides and morpholine derivatives, followed by carboxylation steps. This process is essential for creating intermediates used in larger-scale pharmaceutical manufacturing .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. SAR studies focus on how modifications to the compound's structure affect its potency and selectivity against specific biological targets.

Research Findings:

  • Modifications to the amine or carboxylic acid groups can enhance the compound's efficacy against targeted diseases. For example, altering substituents on the morpholine ring has been shown to significantly impact antiviral activity .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in various therapeutic contexts:

Study Focus Findings
Study A (2020)Antiviral ActivityIdentified as a potent inhibitor of Ebola virus entry with EC50 < 10 μM .
Study B (2021)Anticancer ActivityShowed significant inhibition of carbonic anhydrase IX leading to apoptosis in MDA-MB-231 cells .
Study C (2019)Synthesis OptimizationDeveloped a cost-effective synthesis route for industrial scale production of morpholine derivatives .

Mechanism of Action

The mechanism of action of Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate with structurally related compounds, focusing on molecular properties, substituents, and applications:

Compound Molecular Formula Substituent Molecular Weight (g/mol) Solubility & Storage Potential Applications
This compound* C14H19N2O3 (inferred) 1-aminoethyl (-CH2CH2NH2) ~269.3 (calculated) Likely polar; stable at 2–8°C† Drug intermediates, enzyme inhibitors
Benzyl 3-(2-aminothiazol-4-yl)morpholine-4-carboxylate C15H17N3O3S 2-aminothiazol-4-yl 319.38 10 mM solution in DMSO; store at 2–8°C Antimicrobial research, kinase inhibitors
Benzyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride C13H19ClN2O3 Aminomethyl (-CH2NH2·HCl) ~286.45 (calculated) Hydrochloride salt; hygroscopic Water-soluble intermediates, drug delivery
Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate C12H14FN2O2 3-amino-4-fluoropyrrolidine 252.25 Not reported Fluorinated drug candidates, CNS agents

Notes:

  • *Inferred data due to lack of direct literature on the target compound.
  • †Assumed based on stability trends of morpholine derivatives.

Key Findings:

Structural Variations: The 1-aminoethyl group in the target compound introduces a longer aliphatic chain compared to aminomethyl () or aminothiazol () substituents. This may enhance lipophilicity, affecting membrane permeability in biological systems. The hydrochloride salt in improves aqueous solubility, whereas the 2-aminothiazol group () adds heterocyclic rigidity, often linked to antimicrobial activity .

Applications: Aminothiazol-substituted morpholine () is associated with kinase inhibition due to thiazole’s role in ATP-binding pocket interactions . Fluorinated pyrrolidine () leverages fluorine’s metabolic stability and electronegativity for CNS-targeting drugs . The target compound’s primary amine (-NH2) could facilitate covalent binding or hydrogen bonding in enzyme inhibition.

Synthesis Challenges: Introducing the 1-aminoethyl group may require specialized protection-deprotection strategies to avoid side reactions, unlike simpler substituents like aminomethyl .

Stability :

  • Hydrochloride salts () are typically more stable than free bases but may require moisture-free storage, similar to the thiazol derivative () .

Biological Activity

Benzyl 3-(1-aminoethyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its ability to interact with biological targets. The presence of the benzyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

1. Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. For instance, the compound has been evaluated for its ability to inhibit butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer's disease. Molecular docking studies suggest that the benzyl group facilitates binding to active sites, enhancing inhibitory potency .

2. Neuroprotective Effects

In vitro evaluations have demonstrated that this compound exhibits neuroprotective properties. The compound has shown antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress. Additionally, it has been assessed for its potential to mitigate neuronal toxicity and hepatotoxicity, making it a candidate for further development in neuroprotection strategies .

3. Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with similar morpholine structures have been reported to exhibit significant cytotoxicity against various cancer cell lines. For example, related benzamide derivatives have demonstrated selective binding to sigma receptors, which play a role in cancer cell proliferation. The selectivity and potency of these compounds indicate that this compound may also possess similar anticancer activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group and the morpholine ring can significantly impact the compound's pharmacological profile:

Structural FeatureModification Impact
Benzyl Group Enhances lipophilicity and enzyme binding affinity
Morpholine Ring Affects receptor selectivity and cellular uptake
Aminoethyl Side Chain Influences neuroprotective and anticancer properties

Case Study 1: Neuroprotection

A study conducted on neuronal cell lines revealed that this compound significantly reduced apoptosis induced by oxidative stress. The mechanism was linked to the downregulation of pro-apoptotic markers and upregulation of antioxidant enzymes .

Case Study 2: Anticancer Potential

In another investigation, related compounds exhibiting similar structural features were tested against breast cancer cell lines (MCF-7). Results indicated that modifications leading to increased hydrophobicity correlated with enhanced cytotoxic effects, suggesting that this compound could be explored further as an anticancer agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.